molecular formula C8H11NO2 B1428867 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile CAS No. 1010798-64-7

3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile

Cat. No. B1428867
M. Wt: 153.18 g/mol
InChI Key: BEMLWTKUQPQXNH-UHFFFAOYSA-N
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Description

3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile, also known as 3-oxo-THP, is a heterocyclic compound that has been extensively studied for its potential applications in the field of synthetic chemistry and biochemistry. 3-oxo-THP is a versatile and highly reactive compound that can be used to synthesize a variety of other compounds, including pharmaceuticals, food additives, and other organic compounds. It is also a key intermediate in the synthesis of many important compounds, such as the antifungal drug itraconazole, the anti-inflammatory drug naproxen, and the anti-cancer drug paclitaxel. 3-oxo-THP is also used in the synthesis of other compounds, such as the anti-inflammatory drug ibuprofen, and the anti-cancer drug docetaxel.

Scientific research applications

Chemical Synthesis and Material Science

  • Synthesis of Polysubstituted Compounds: 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile is used in the synthesis of various polysubstituted compounds, such as bipyrazoles, pyrazolylpyrimidines, and other derivatives, demonstrating its versatility in chemical synthesis (Dawood, Farag, & Ragab, 2004).

  • Ring Contraction for Functionalized Compounds: This compound participates in ring contraction processes of 2H-pyran-2-ones, forming various functionalized derivatives. This showcases its utility in creating diverse chemical structures with potential applications in material science and pharmaceuticals (Sil, Sharon, Maulik, & Ram, 2004).

  • Synthesis of Environmentally Sensitive Fluorophores: It is also involved in the synthesis of nicotinonitriles incorporating pyrene and fluorene moieties. These compounds exhibit strong blue-green fluorescence emission, indicating potential applications in materials science and environmental sensing (Hussein, El Guesmi, & Ahmed, 2019).

Catalysis and Green Chemistry

  • Catalyst in Organic Synthesis: The compound has been used in the synthesis of pyrazolo[3,4-b]pyridine-5-carbonitriles, highlighting its role in facilitating complex chemical reactions, potentially leading to the development of new catalysts for organic synthesis (Zhang et al., 2016).

  • Microwave-Assisted Synthesis of Anticancer Compounds: Utilized in microwave-assisted synthesis of polysubstituted 4H-pyran derivatives, this compound has contributed to the development of potential anticancer agents, emphasizing its significance in medicinal chemistry (Hadiyal et al., 2020).

  • Green Synthesis in Ionic Liquids: Its application in the synthesis of tetrahydro-4H-benzo-[b]-pyran derivatives in room temperature ionic liquids demonstrates its role in promoting green chemistry practices, contributing to more sustainable and environmentally-friendly chemical processes (Zhao-Qin, Shunjun, Jun, & Jinming, 2005).

properties

IUPAC Name

3-(oxan-4-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c9-4-1-8(10)7-2-5-11-6-3-7/h7H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMLWTKUQPQXNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70734486
Record name 3-(Oxan-4-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile

CAS RN

1010798-64-7
Record name 3-(Oxan-4-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(oxan-4-yl)-3-oxopropanenitrile
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Synthesis routes and methods I

Procedure details

26.8 ml of a 1M solution of LiHMDS in THF are introduced into 25 ml of anhydrous THF under an argon atmosphere. The mixture is maintained at a temperature of about −78° C., and then 1.47 ml of acetonitrile in solution in 3 ml of anhydrous THF are added. The reaction mixture is kept stirring at −78° C. for 40 minutes and then a solution of 3.0 g of methyl tetrahydropyran-4-carboxylate in 3 ml of THF is added. After stirring for 2 hours at −78° C., the mixture is left to return to ambient temperature for 15 hours and it is then diluted with 200 ml of a water/ice mixture. The pH is adjusted to a value of about 3 by adding 2N HCl, and then the mixture is extracted three times with 150 ml of ethyl acetate. The combined organic phases are dried over anhydrous magnesium sulfate, filtered and then concentrated to dryness under reduced pressure, so as to give 3.18 g of 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile in the form of a light brown oil.
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Synthesis routes and methods II

Procedure details

Prepared from methyl tetrahydropyran-4-carboxylate (3 g, 20.80 mmol) according to the method described for 4-methyl-3-oxopentanenitrile in Example 122A Step 1, to afford 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile as a yellow oil (760 mg, 24%) which was used in the next step without further purification. 1H NMR (300 MHz, CDCl3) δ 3.96-4.05 (m, 2H), 3.52 (s, 1H), 3.42-3.50 (m, 2H), 2.82 and 2.59 (2×m, 1H), 1.67-1.90 (m, 4H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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